molecular formula C6H5BrFN B116652 4-Bromo-3-fluoroaniline CAS No. 656-65-5

4-Bromo-3-fluoroaniline

Cat. No. B116652
CAS RN: 656-65-5
M. Wt: 190.01 g/mol
InChI Key: YTMVYYAKOPIJCZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoroaniline is an intermediate used for the synthetic preparation of Tradizolid and various pharmaceuticals such as the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .


Synthesis Analysis

The synthesis of 4-Bromo-3-fluoroaniline involves several steps. It is used as an intermediate in the preparation of various pharmaceuticals . The yield of the reaction varies depending on the conditions .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluoroaniline is C6H5BrFN . The InChI Key is YTMVYYAKOPIJCZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromo-3-fluoroaniline is used in various chemical reactions, particularly in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .


Physical And Chemical Properties Analysis

4-Bromo-3-fluoroaniline appears as white to cream to pale brown crystals or powder . It has a melting point of 65.0-71.0°C . The density is 0.982 g/mL at 25°C .

Scientific Research Applications

Synthesis and Biological Activity

4-Bromo-3-fluoroaniline serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. These compounds, upon synthesis, demonstrate significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity in some cases (Abdel‐Wadood et al., 2014).

Chemical Synthesis

The compound has been employed in the chemical synthesis of various other compounds. For example, it was used in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. This synthesis involved multiple steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

Modular Microreaction System

4-Bromo-3-fluoroaniline is also important in the synthesis of dyes. It is used to synthesize 4-bromo-3-methylanisole, a key component in black fluorane dye (2-anilino-3-methyl-6-dibutylaminofluorane, ODB-2), crucial for the manufacture of thermal papers. Innovative methods like continuous homogeneous bromination in a modular microreaction system have been developed for this purpose (Xie et al., 2020).

Pharmaceutical Intermediate

It serves as a vital intermediate in pharmaceutical synthesis. Specifically, it is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Various methods, including cross-coupling reactions and diazotization, have been utilized to synthesize derivatives like 2-fluoro-4-bromobiphenyl, which are integral in the production of such pharmaceuticals (Qiu et al., 2009).

Organic Synthesis and Material Science

The compound is also used in organic synthesis and material science, for example, in the synthesis of benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. These compounds have been studied for their nonlinear optical properties and potential in material science applications (Subashini et al., 2021).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

4-Bromo-3-fluoroaniline is expected to continue being used as an intermediate in the synthesis of various pharmaceuticals . Its use in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls suggests potential future applications in this area .

properties

IUPAC Name

4-bromo-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVYYAKOPIJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356332
Record name 4-Bromo-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoroaniline

CAS RN

656-65-5
Record name 4-Bromo-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
VQ Yen, NP Buu-Hoi, ND Xuong - The Journal of Organic …, 1958 - ACS Publications
… with 3-substituted anilines generally leads tomixtures of 4- and 6-substituted isatins, a single compound was obtained in the cyclization of 3,4-difluoro- and 4-bromo-3-fluoroaniline, and …
Number of citations: 57 pubs.acs.org
NP Buu-Hoi, ND Xuong, VT Suu - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… and subsequent hydrolysis; this method was also successfully applied to 3-fluoroacetanilide for the synthesis of 4-bromo3-fluoroaniline. N-Chlorosuccinimide was used in a similar way …
Number of citations: 15 pubs.rsc.org
CH TIEMAN, MH GOLD - The Journal of Organic Chemistry, 1958 - ACS Publications
… with 3-substituted anilines generally leads tomixtures of 4- and 6-substituted isatins, a single compound was obtained in the cyclization of 3,4-difluoro- and 4-bromo-3-fluoroaniline, and …
Number of citations: 1 pubs.acs.org
R Patrick, NS Nagarajan, H Pan, SK Saha… - … of pharmaceutical and …, 2011 - Elsevier
… Four bromo-fluoroanilines (BFA) (2-bromo-4-fluoroaniline, 3-bromo-4-fluoroaniline, 4-bromo-3-fluoroaniline and 5-bromo-2-fluoroaniline) were analyzed and their CID mass spectra …
Number of citations: 4 www.sciencedirect.com
GW Gray, M Hird, KJ Toyne - Molecular Crystals and Liquid …, 1991 - Taylor & Francis
In recent years we have prepared a large number of mono-fluoro- and ortho-difluoro-substituted 4,4″-dialkyl- and 4,4″-alkoxyalkyl-terphenyls. The synthesis and transition …
Number of citations: 120 www.tandfonline.com
VK Sharma, A Barde, S Rattan - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
… The key Dimroth rearrangement step was conducted in the presence of 4-bromo-3-fluoroaniline V8 and acetic acid with microwave heating at 130 C for 45 minutes to afford V15. The …
Number of citations: 2 www.arkat-usa.org
J Jiang, Y Hou, M Duan, B Wang, Y Wu, X Ding… - Bioorganic & Medicinal …, 2021 - Elsevier
… Intermediate 2 was prepared from commercially available 4-bromo-3-fluoroaniline 1 by acylation with chloroformate in dichloromethane. Subsequently, intermediate 2 was reacted with (…
Number of citations: 19 www.sciencedirect.com
C Zhang, JR Kenny, H Le, A Deese… - Chemical research in …, 2011 - ACS Publications
… 4-Bromo-3-fluoroaniline (3F4Br-A) was purchased from TCI America (Portland, OR). 2-Chloro-4-… 3F4I-A = 3-fluoro-4-iodoaniline; 3F4Br-A = 4-bromo-3-fluoroaniline; 3F4Cl-A = chloro-3-…
Number of citations: 14 pubs.acs.org
H Yao, X Zhong, B Wang, S Lin, Z Yan - Organic Letters, 2022 - ACS Publications
… In addition, the reaction of 4-bromo-3-fluoroaniline furnished 5w and 5w′, and 1,2-dichloroaniline reacted to produce a 2:1 mixture of regioisomers 5x + 5x′ in 76% yield. 1,4-…
Number of citations: 9 pubs.acs.org
M Ishikawa, K Nonoshita, Y Ogino, Y Nagae… - Bioorganic & medicinal …, 2009 - Elsevier
… Commercially available 4-bromo-3-fluoroaniline 6 was coupled with 1-Boc-pyrrol-2-boronic acid 15 using Suzuki–Miyaura coupling to yield compound 7. Reduction of pyrrole 7 with Pt/…
Number of citations: 82 www.sciencedirect.com

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